molecular formula C19H27NO4 B5083123 N,N-diallyl-3,4,5-triethoxybenzamide

N,N-diallyl-3,4,5-triethoxybenzamide

カタログ番号: B5083123
分子量: 333.4 g/mol
InChIキー: FWMKWSLDAAJTOU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,N-Diallyl-3,4,5-triethoxybenzamide is a synthetic benzamide derivative intended for research and development purposes. As a benzamide, this compound shares a core structural motif with a class of molecules known for diverse pharmacological activities. Benzamide derivatives have been explored as key scaffolds in medicinal chemistry, particularly in neuroscience, with some analogs demonstrating high selectivity as antagonists for dopamine receptors . The specific diallyl and triethoxy substitutions on this molecule are likely to influence its lipophilicity, stereoelectronic properties, and overall interaction with biological targets. Researchers investigating the structure-activity relationships (SAR) of GPCRs, especially aminergic receptors, may find this compound valuable. The triethoxybenzamide moiety provides a distinct electronic and steric profile compared to trimethylbenzamide analogs , which can be critical for optimizing selectivity and potency in novel ligand discovery. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately in accordance with their institution's laboratory safety protocols.

特性

IUPAC Name

3,4,5-triethoxy-N,N-bis(prop-2-enyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-6-11-20(12-7-2)19(21)15-13-16(22-8-3)18(24-10-5)17(14-15)23-9-4/h6-7,13-14H,1-2,8-12H2,3-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMKWSLDAAJTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Analogues of Triethoxy/Trialkoxybenzamides

N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide (Compound I)
  • Structure : Trimethoxybenzamide with a 4-bromophenyl group on the nitrogen.
  • Key Differences :
    • Substituents : Methoxy (vs. ethoxy in the target compound) reduces lipophilicity (lower logP).
    • N-Substituent : 4-Bromophenyl (electron-withdrawing) vs. diallyl (electron-donating, sterically bulky).
  • Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline .
  • Crystallography : Exhibits intermolecular N–H···O hydrogen bonding, forming chains .
Trimethobenzamide
  • Structure: N-{4-[2-(Dimethylamino)ethoxy]benzyl}-3,4,5-trimethoxybenzamide .
  • Key Differences: N-Substituent: A benzyl group with a dimethylaminoethoxy side chain, enabling antiemetic activity via dopamine receptor antagonism. Pharmacology: Clinically used for nausea/vomiting, contrasting with the unknown activity of the target compound.
N-[2-(3,5-Dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
  • Structure: Triethoxybenzamide fused to a thieno-pyrazolyl heterocycle .
  • Thieno-pyrazolyl group vs. diallyl substituents: The former may confer metabolic stability, while the latter could increase reactivity.
Methoxy vs. Ethoxy Substituents
  • Metabolic Stability : Ethoxy groups may undergo slower oxidative metabolism than methoxy groups, extending half-life.
N-Substituent Modifications
  • Allyl Groups : The diallyl groups in the target compound may offer:
    • Steric Hindrance : Reduced binding affinity to compact active sites compared to planar substituents (e.g., bromophenyl in Compound I).
    • Chemical Reactivity : Allyl groups can participate in Michael additions or polymerization under specific conditions, which might limit stability.
  • Comparison with Heterocyclic Substituents :
    • Thiazolyl (e.g., 3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide ) or pyridinyl groups (e.g., N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide ) enhance target selectivity via hydrogen bonding and π-stacking.

Data Table: Key Structural and Hypothetical Properties

Compound Name Substituents (R1, R2, R3) N-Substituent Molecular Weight (g/mol) logP (Predicted) Notable Properties
N,N-Diallyl-3,4,5-triethoxybenzamide -OCH₂CH₃ (3,4,5) Diallyl ~375.4* ~3.8* High lipophilicity, steric bulk
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide -OCH₃ (3,4,5) 4-Bromophenyl 380.2 ~2.5 Crystalline, hydrogen-bonded chains
Trimethobenzamide -OCH₃ (3,4,5) 4-(Dimethylaminoethoxy)benzyl 413.5 ~2.8 Antiemetic, dopamine antagonist
N-[Thieno-pyrazolyl]-3,4,5-triethoxybenzamide -OCH₂CH₃ (3,4,5) Thieno-pyrazolyl ~457.5* ~4.1* Heterocyclic stability

*Estimated values based on structural analogs.

Q & A

Q. What are the optimal synthetic pathways for N,N-diallyl-3,4,5-triethoxybenzamide, and how can reaction yields be improved?

The synthesis involves multi-step reactions, typically starting with 3,4,5-triethoxybenzoic acid. Key steps include:

  • Amide coupling : Use coupling agents like EDCl/HOBt for diallylamine introduction .
  • Allylation : Optimize stoichiometry of allyl halides and reaction time (e.g., 12–24 hrs at 60–80°C under inert atmosphere) .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) achieves >95% purity. Monitor via TLC (Rf = 0.3–0.4 in 1:1 hexane/EtOAc) .

Q. Yield Optimization Strategies :

  • Use anhydrous solvents (e.g., DMF or DCM) to minimize hydrolysis.
  • Catalytic Pd(PPh₃)₄ (0.5–1 mol%) improves allylation efficiency .

Q. What analytical techniques are critical for characterizing N,N-diallyl-3,4,5-triethoxybenzamide?

  • Structural Confirmation :
    • ¹H/¹³C NMR : Key signals include allyl protons (δ 5.2–5.8 ppm, multiplet) and ethoxy groups (δ 1.3–1.5 ppm, triplet) .
    • HRMS : Exact mass [M+H]⁺ calculated for C₂₁H₂₉NO₅: 400.2123 .
  • Purity Assessment :
    • HPLC : C18 column, 70:30 MeOH/H₂O, retention time ~8.2 min .

Q. How should researchers handle solubility challenges during biological assays?

  • Solubility Profile :

    SolventSolubility (mg/mL)
    DMSO50–60
    Ethanol20–30
    Water<1
  • Strategies :

    • Use DMSO stock solutions (10 mM) diluted in PBS for in vitro studies.
    • For in vivo work, employ cyclodextrin-based formulations to enhance bioavailability .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in nucleophilic substitutions?

  • Experimental Design :
    • Kinetic Studies : Monitor reaction rates under varying temperatures (25–80°C) and solvents (THF vs. DCM) .
    • Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways of ethoxy groups .
  • Computational Tools : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity in allyl group reactions .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in antimicrobial IC₅₀ values (e.g., 5–50 µM) may arise from:

  • Assay Variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) .
  • Structural Analogues : Compare activity of N,N-diallyl-3,4,5-triethoxybenzamide with its mono-allyl or ethoxy-reduced derivatives to identify critical functional groups .

Q. Validation Workflow :

Replicate assays in triplicate using ATCC reference strains.

Cross-validate with orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting) .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Key Modifications :

    ModificationImpact on Activity
    Ethoxy → methoxyReduced logP, altered membrane permeability
    Allyl → propargylEnhanced electrophilicity for covalent target binding
  • Synthetic Routes :

    • Introduce substituents via Suzuki coupling (aryl boronic acids) or reductive amination .

Q. What safety protocols are essential given structural alerts for mutagenicity?

  • Risk Mitigation :
    • Ames II Testing : Prioritize if the compound contains anilines or nitro groups (common in benzamide derivatives) .
    • PPE : Use nitrile gloves, fume hoods, and closed-system purification to limit exposure .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。